molecular formula C16H17NO B12831757 6-(tert-Butyl)dibenzo[b,d]furan-4-amine

6-(tert-Butyl)dibenzo[b,d]furan-4-amine

Cat. No.: B12831757
M. Wt: 239.31 g/mol
InChI Key: SSJCWACHGSSFOE-UHFFFAOYSA-N
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Description

6-(tert-Butyl)dibenzo[b,d]furan-4-amine (CAS: 2095803-27-1) is a dibenzofuran derivative featuring a tert-butyl substituent at the 6-position and an amine group at the 4-position. The tert-butyl group is a bulky, electron-donating substituent that enhances steric hindrance and may improve solubility in organic solvents. This compound is primarily utilized in materials science and organic electronics, particularly as a host material in organic light-emitting diodes (OLEDs) due to its thermal stability and charge-transport properties . Commercial suppliers such as Ambeed, Inc. and AiFChem offer this compound for research and industrial applications .

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

6-tert-butyldibenzofuran-4-amine

InChI

InChI=1S/C16H17NO/c1-16(2,3)12-8-4-6-10-11-7-5-9-13(17)15(11)18-14(10)12/h4-9H,17H2,1-3H3

InChI Key

SSJCWACHGSSFOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC2=C1OC3=C2C=CC=C3N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butyl)dibenzo[b,d]furan-4-amine typically involves the following steps:

    Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through the cyclization of biphenyl derivatives in the presence of a suitable catalyst.

    Introduction of tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amination: The final step involves the introduction of the amine group at the 4-position of the dibenzofuran core. This can be achieved through nucleophilic substitution reactions using suitable amine precursors.

Industrial Production Methods: Industrial production of 6-(tert-Butyl)dibenzo[b,d]furan-4-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-(tert-Butyl)dibenzo[b,d]furan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Hydroquinones and related compounds.

    Substitution Products: Various substituted dibenzofuran derivatives.

Scientific Research Applications

Chemistry: 6-(tert-Butyl)dibenzo[b,d]furan-4-amine is used as a building block in organic synthesis

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to evaluate their efficacy as anti-cancer agents, anti-inflammatory drugs, and other medicinal applications.

Industry: In the industrial sector, 6-(tert-Butyl)dibenzo[b,d]furan-4-amine is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)dibenzo[b,d]furan-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The tert-butyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can lead to changes in protein conformation and function, ultimately affecting cellular pathways and processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features, molecular data, and physicochemical properties of 6-(tert-Butyl)dibenzo[b,d]furan-4-amine and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties
6-(tert-Butyl)dibenzo[b,d]furan-4-amine 2095803-27-1 C₁₆H₁₇NO 239.32 g/mol 6-tert-butyl, 4-amine High thermal stability; used in OLED hosts .
6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine 1609080-12-7 C₂₃H₂₃NO 329.44 g/mol 6-tert-butyl, 4-amine, o-tolyl Enhanced steric bulk; potential applications in optoelectronics .
N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine 1438401-13-8 C₂₂H₂₁NO 315.41 g/mol 4-(tert-butyl)phenyl, 4-amine Improved solubility in non-polar solvents; used in organic synthesis .
1-Bromodibenzo[b,d]furan-4-amine N/A C₁₂H₈BrNO 262.10 g/mol 1-bromo, 4-amine Melting point: 119–120°C; pale yellow crystalline solid .
N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]furan-4-amine 1318338-47-4 C₂₄H₁₇NO 335.41 g/mol 4-biphenyl, 4-amine Extended π-conjugation; potential for charge transport in OLEDs .
4-Bromo-6-tert-butyldibenzo[b,d]furan 1438391-33-3 C₁₆H₁₅BrO 311.20 g/mol 4-bromo, 6-tert-butyl Halogenated derivative; serves as a halogenated intermediate in synthesis .

Functional Group Influence on Properties

  • tert-Butyl Groups : Enhance solubility in organic solvents and thermal stability due to steric bulk and electron-donating effects. For example, 6-(tert-Butyl)dibenzo[b,d]furan-4-amine is favored in OLED host materials for its stability .
  • Halogen Substitution : Bromine atoms (e.g., in 1-Bromodibenzo[b,d]furan-4-amine) increase molecular weight and polarity, altering melting points and reactivity. Brominated derivatives are often intermediates in cross-coupling reactions .
  • Aromatic Substituents : The biphenyl group in N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]furan-4-amine extends conjugation, improving charge transport properties in electronic devices .

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